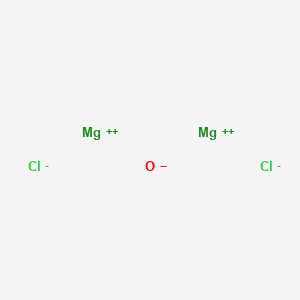

Dimagnesium dichloride oxide

Description

Properties

CAS No. |

12515-52-5 |

|---|---|

Molecular Formula |

Cl2Mg2O |

Molecular Weight |

135.509 |

IUPAC Name |

dimagnesium;oxygen(2-);dichloride |

InChI |

InChI=1S/2ClH.2Mg.O/h2*1H;;;/q;;2*+2;-2/p-2 |

InChI Key |

IGJDCFISXPXAHB-UHFFFAOYSA-L |

SMILES |

[O-2].[Mg+2].[Mg+2].[Cl-].[Cl-] |

Synonyms |

dimagnesium dichloride oxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Molybdenum Dichloride Dioxide (MoO₂Cl₂)

Chemical Properties : MoO₂Cl₂ is a transition metal compound with a molecular weight of 198.84 g/mol. Unlike MgCl₂, it features a molybdenum center bonded to two oxide (O²⁻) and two chloride (Cl⁻) ligands .

Research Findings :

Manganese Dichloride (MnCl₂)

Chemical Properties : MnCl₂ (manganese dichloride) shares the dichloride structure with MgCl₂ but contains Mn²⁺ ions. It has a molecular weight of 125.84 g/mol and is used in metallurgy and as a nutrient supplement .

| Property | MgCl₂ | MnCl₂ |

|---|---|---|

| Solubility | 54.3 g/100 mL (20°C) | 72.7 g/100 mL (20°C) |

| Oxidation State | +2 | +2, +3, +4 (variable) |

| Applications | Electrolyte replacement | Steel production, battery materials |

Key Difference : MnCl₂ participates in redox reactions due to manganese’s multiple oxidation states, whereas MgCl₂ is redox-inert .

Magnesium Oxide (MgO)

Chemical Properties : MgO is a magnesium oxide with a molecular weight of 40.30 g/mol. Unlike MgCl₂, it is a refractory solid with high thermal stability .

| Property | MgCl₂ | MgO |

|---|---|---|

| Bioavailability | High (rapid absorption) | Low (slow dissolution) |

| Medical Use | Acute Mg²⁺ deficiency | Antacid, laxative |

| Industrial Use | De-icing, textiles | Refractory materials |

Research Insight: MgCl₂ is preferred in intravenous therapies due to its solubility, while MgO is cost-effective for oral supplementation despite lower bioavailability .

Data Table: Comparative Overview of Key Compounds

Preparation Methods

Gas-Phase Chlorination with Cl₂

The IG Farben method, originally designed for anhydrous MgCl₂ production, involves reacting MgO agglomerates with chlorine gas (Cl₂) at elevated temperatures (800–1,000°C) in the presence of carbon reductants. While the primary product is MgCl₂, partial chlorination under controlled oxygen partial pressures may yield Mg₂Cl₂O as an intermediate. The reaction proceeds as:

Key parameters include:

Hydrochloric Acid Dehydration

Concentrated hydrochloric acid (HCl) reacts with MgO slurries to form hydrated MgCl₂, but incomplete dehydration at 200–300°C under inert atmospheres can produce Mg₂Cl₂O. Patent CN102491383B describes a fluidized-bed process where MgCl₂·2H₂O is treated with anhydrous HCl gas at 300°C. Residual oxide content (<0.2 wt%) in the final product suggests transient Mg₂Cl₂O formation during intermediate stages.

Solid-State Synthesis from MgO and MgCl₂

Mechanochemical Grinding

High-energy ball milling of MgO and MgCl₂ powders (1:1 molar ratio) induces mechanochemical reactions at ambient temperatures. X-ray diffraction (XRD) studies reveal nascent Mg₂Cl₂O peaks after 12 hours of milling, though phase purity remains challenging due to hygroscopicity.

Thermal Annealing

Heating MgO-MgCl₂ mixtures (2:1 molar ratio) at 450–550°C under argon forms Mg₂Cl₂O via solid-state diffusion:

Table 1: Annealing Conditions and Product Composition

| Temperature (°C) | Time (h) | Mg₂Cl₂O Purity (%) | Byproducts |

|---|---|---|---|

| 450 | 24 | 62 | MgO, MgCl₂ |

| 500 | 12 | 78 | Trace MgCl₂ |

| 550 | 6 | 85 | Amorphous phases |

Electrochemical Deposition

Molten Salt Electrolysis

In MgCl₂-based melts containing MgO particulates, electrolysis at 700–750°C deposits Mg₂Cl₂O at the cathode. Cyclic voltammetry in MgCl₂-KCl-NaCl eutectics shows a distinct reduction peak at -1.2 V vs. Pt, attributed to the reaction:

Current efficiencies remain low (~35%) due to competing Mg metal deposition.

Solvothermal Methods

Ether-Mediated Coordination

Dimethoxyethane (DME) stabilizes magnesium chloride complexes such as [Mg₂(μ-Cl)₂(DME)₄]²⁺, which react with MgO nanoparticles in refluxing DME (120°C) to form colloidal Mg₂Cl₂O. The mechanism involves ligand-assisted oxide insertion:

Yields approach 68% with 15 nm crystallite sizes, as confirmed by TEM.

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

What are the recommended methods for synthesizing dimagnesium dichloride oxide, and how can its purity be characterized?

Methodological Answer:

- Synthesis: Use solid-state reactions or sol-gel methods under inert atmospheres (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. For example, hafnium dichloride oxide is synthesized by reacting HfCl₄ with water in controlled conditions . For magnesium-based systems, stoichiometric ratios of MgCl₂ and MgO precursors should be optimized.

- Characterization:

- X-ray Diffraction (XRD): Confirm crystallinity and phase purity. Compare results with databases (e.g., ICDD PDF-4+).

- Thermogravimetric Analysis (TGA): Assess thermal stability and hydration levels (e.g., hygroscopicity noted in hafnium analogues) .

- Elemental Analysis: Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Mg:Cl:O ratios.

Table 1: Hypothetical Synthesis Methods for this compound

| Method | Conditions | Purity (%) | Key Challenges |

|---|---|---|---|

| Solid-State Reaction | 500°C, Argon, 12 hrs | ~95 | Residual chloride contamination |

| Sol-Gel | Ethanol solvent, 80°C, 24 hrs | ~90 | Hydrolysis side reactions |

How do environmental factors (e.g., moisture, temperature) affect the stability of this compound during storage?

Methodological Answer:

- Moisture Sensitivity: Like hafnium dichloride oxide octahydrate, the compound is likely hygroscopic. Store in desiccators with anhydrous silica gel or under inert gas .

- Thermal Stability: Decomposition may occur above 200°C, releasing Cl₂ or MgO. Conduct TGA under nitrogen to map decomposition pathways .

- Mitigation: Use airtight containers and avoid aqueous environments. Pre-dry solvents in synthesis to minimize hydration.

Advanced Research Questions

What spectroscopic techniques are suitable for probing the reaction mechanisms of this compound in catalytic or decomposition processes?

Methodological Answer:

- In Situ Raman Spectroscopy: Monitor intermediate species during thermal decomposition (e.g., Cl₂ release).

- X-ray Absorption Spectroscopy (XAS): Study local coordination environments of Mg and Cl atoms during reactions.

- Isotopic Labeling: Use ¹⁸O-labeled H₂O to trace oxygen incorporation in hydrolysis pathways, as seen in chloral degradation studies .

How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Optimize crystal structures using software like VASP or Gaussian. Calculate band gaps, charge distribution, and adsorption energies.

- Reactivity Simulations: Model surface interactions with H₂O or CO₂ to predict corrosion or catalytic behavior. Compare with experimental XRD and XPS data.

How should researchers address contradictions in reported data (e.g., varying decomposition temperatures or catalytic activity)?

Methodological Answer:

- Error Analysis Framework:

- Purity Checks: Replicate experiments using independently synthesized batches. Trace impurities (e.g., Zr in Hf compounds ) can skew results.

- Factorial Design: Systematically vary parameters (e.g., temperature, precursor ratios) to identify dominant factors, as outlined in experimental design principles .

- Meta-Analysis: Compare datasets across studies, accounting for instrumentation differences (e.g., heating rates in TGA).

Table 2: Common Data Contradictions and Resolutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Variable decomposition temps | Impurity levels | Purify via recrystallization |

| Inconsistent catalytic activity | Surface hydration | Pre-treat samples under vacuum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.